2-Bromo-4,5-dimethylphenol

Description

The exact mass of the compound 2-Bromo-4,5-dimethylphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96970. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-4,5-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,5-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

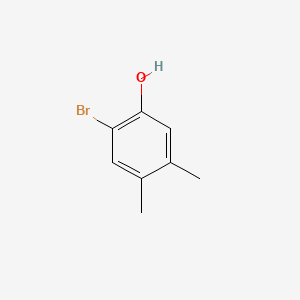

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLPLXXEHFEMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177355 | |

| Record name | 3,4-Xylenol, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22802-39-7 | |

| Record name | 2-Bromo-4,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22802-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Xylenol, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22802-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Xylenol, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Bromo-4,5-dimethylphenol" physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-4,5-dimethylphenol (CAS No: 22802-39-7), a key intermediate in organic synthesis. The information presented herein is intended to support research and development activities by providing essential data on the compound's physical and chemical characteristics.

Chemical Identity and Structure

2-Bromo-4,5-dimethylphenol, also known by its synonym 6-Bromo-3,4-xylenol, is a brominated derivative of 4,5-dimethylphenol.[1][2][3] Its chemical structure consists of a phenol ring substituted with a bromine atom and two methyl groups.

Table 1: Chemical Identifiers for 2-Bromo-4,5-dimethylphenol

| Identifier | Value |

| IUPAC Name | 2-bromo-4,5-dimethylphenol[1] |

| CAS Number | 22802-39-7[1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₉BrO[1][4][5][6][7] |

| SMILES | CC1=CC(=C(C=C1C)Br)O[1][4] |

| InChIKey | GJLPLXXEHFEMBL-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of 2-Bromo-4,5-dimethylphenol are crucial for its handling, application in synthetic routes, and for purification processes. The following table summarizes the key quantitative data available for this compound.

Table 2: Physicochemical Properties of 2-Bromo-4,5-dimethylphenol

| Property | Value | Notes |

| Molecular Weight | 201.06 g/mol [1][4][5][6][7] | |

| Appearance | White to light yellow powder or crystal[2][3] | |

| Melting Point | 78.0 to 82.0 °C[2][3][5] | A specific value of 80 °C is also reported.[2][3][6][7] |

| Boiling Point | 244.5 ± 35.0 °C[5][7] | Predicted value at 760 Torr. |

| Density | 1.471 ± 0.06 g/cm³[5][7] | Predicted value at 20 °C and 760 Torr. |

| Solubility | Soluble in Methanol[2][3][7] | |

| pKa | 8.86 ± 0.23 | Predicted value.[7] |

| Flash Point | 101.6 ± 25.9 °C[5] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of 2-Bromo-4,5-dimethylphenol. While detailed spectral analyses are beyond the scope of this guide, references to available data are provided.

-

¹³C NMR: Data is available.[1]

-

Mass Spectrometry (GC-MS): Data is available.[1]

-

Infrared Spectroscopy (FTIR): Data has been recorded for the compound in a capillary cell (melt).[1]

Experimental Protocols

General Protocol for Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[8] This method relies on the principle that a pure substance melts over a narrow temperature range.[9]

Experimental Steps:

-

Sample Preparation: The solid sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.[10]

-

Capillary Tube Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.[10]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.[10]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Completion: The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range.

Logical Workflow for Chemical Characterization

For a synthesized compound like 2-Bromo-4,5-dimethylphenol, a logical workflow is followed to confirm its identity, purity, and key properties before its use in further applications.

References

- 1. 2-Bromo-4,5-dimethylphenol | C8H9BrO | CID 140961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4,5-dimethylphenol | 22802-39-7 | TCI EUROPE N.V. [tcichemicals.com]

- 3. 2-Bromo-4,5-dimethylphenol | 22802-39-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. Pharmaceutical and chemical intermediates,CAS#:22802-39-7,2-溴-4,5-二甲基苯酚,2-bromo-4,5-dimethylphenol [en.chemfish.com]

- 6. labproinc.com [labproinc.com]

- 7. 22802-39-7 CAS MSDS (2-bromo-4,5-dimethylphenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. westlab.com [westlab.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: 2-Bromo-4,5-dimethylphenol (CAS: 22802-39-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-dimethylphenol, with the Chemical Abstracts Service (CAS) number 22802-39-7, is a halogenated aromatic compound. Its structure, featuring a phenol ring substituted with a bromine atom and two methyl groups, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities, offering valuable information for professionals in research and drug development.

Chemical and Physical Properties

2-Bromo-4,5-dimethylphenol is a white to light yellow crystalline solid. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 22802-39-7 | General |

| Molecular Formula | C₈H₉BrO | [1][2] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 78.0 - 82.0 °C | [2] |

| Purity | >98.0% (GC) | [2] |

| Synonyms | 6-Bromo-3,4-xylenol | [2] |

Table 1: Physicochemical Properties of 2-Bromo-4,5-dimethylphenol

Synthesis

The primary route for the synthesis of 2-Bromo-4,5-dimethylphenol is the regioselective bromination of 4,5-dimethylphenol. The hydroxyl group of the phenol is an activating ortho-, para-director. Since the para position is blocked by a methyl group, the bromination selectively occurs at one of the ortho positions.

Experimental Protocol: Bromination of 4,5-dimethylphenol

This protocol describes a general method for the electrophilic bromination of a phenol, adapted for the synthesis of 2-Bromo-4,5-dimethylphenol.

Materials:

-

4,5-dimethylphenol

-

Liquid Bromine (Br₂)

-

Carbon Tetrachloride (CCl₄) or other suitable inert solvent

-

Nitrogen gas (N₂)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4,5-dimethylphenol in a suitable inert solvent like carbon tetrachloride.

-

Protect the reaction mixture from light to prevent the formation of radical byproducts.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of liquid bromine (1.0 - 1.05 molar equivalents) dissolved in the same solvent to the stirred solution of 4,5-dimethylphenol via a dropping funnel over a period of 1-2 hours.

-

During the addition, maintain the temperature of the reaction mixture below 10 °C.

-

After the complete addition of bromine, allow the reaction mixture to stir at room temperature for an additional 2-3 hours, or until TLC/GC analysis indicates the complete consumption of the starting material.

-

The reaction will produce hydrogen bromide (HBr) gas, which should be neutralized by passing it through a scrubber containing a basic solution.

-

Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining HBr and unreacted bromine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-Bromo-4,5-dimethylphenol.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Diagram of Synthesis Workflow:

Caption: General workflow for the synthesis of 2-Bromo-4,5-dimethylphenol.

Biological Activity

While specific studies on the biological activity of 2-Bromo-4,5-dimethylphenol are limited in publicly available literature, the broader class of bromophenol derivatives has been investigated for various therapeutic properties. These studies suggest that 2-Bromo-4,5-dimethylphenol may also exhibit similar activities.

Potential Anticancer and Antioxidant Activities

Derivatives of bromophenols are known to possess significant antioxidant and anticancer properties.[1] Natural bromophenols isolated from marine algae have demonstrated the ability to scavenge free radicals and induce apoptosis in cancer cell lines.[1] For instance, some synthesized methylated and acetylated bromophenol derivatives have been shown to ameliorate oxidative damage and inhibit the viability of leukemia cells.[1]

The anticancer activity of such compounds is often evaluated using cytotoxicity assays, such as the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a general methodology for assessing the cytotoxic effects of a compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

2-Bromo-4,5-dimethylphenol (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidic isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Prepare serial dilutions of 2-Bromo-4,5-dimethylphenol in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add a specific volume of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of MTT Assay Workflow:

Caption: General workflow for determining cell viability using the MTT assay.

Applications in Organic Synthesis

The chemical structure of 2-Bromo-4,5-dimethylphenol provides several reactive sites, making it a valuable building block in organic synthesis. The phenolic hydroxyl group can undergo O-alkylation and O-acylation reactions. The bromine atom is a key functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The methyl groups on the aromatic ring can also influence the regioselectivity of further electrophilic aromatic substitution reactions.

Safety and Handling

2-Bromo-4,5-dimethylphenol should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is important to avoid inhalation of dust, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-4,5-dimethylphenol is a synthetically useful intermediate with potential applications in the development of new therapeutic agents, particularly in the fields of oncology and antioxidant research. While further studies are needed to fully elucidate its biological activity profile and mechanisms of action, this guide provides a solid foundation of its chemical properties, synthesis, and potential for biological evaluation. Researchers and drug development professionals can utilize this information to explore the full potential of this versatile molecule.

References

"2-Bromo-4,5-dimethylphenol" molecular weight

An In-depth Examination of its Physicochemical Properties and Synthetic Utility

This technical guide provides a comprehensive overview of 2-Bromo-4,5-dimethylphenol, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's core properties, outlines a representative synthetic protocol, and illustrates its application in a common cross-coupling reaction.

Core Physicochemical Data

2-Bromo-4,5-dimethylphenol, also known as 6-Bromo-3,4-xylenol, is a substituted aromatic compound with the chemical formula C₈H₉BrO.[1][2][3] Its molecular structure, featuring a phenolic hydroxyl group, a bromine atom, and two methyl groups, makes it a versatile reagent in the synthesis of more complex molecules.[4][5]

The quantitative physicochemical properties of 2-Bromo-4,5-dimethylphenol are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 201.06 g/mol | [1][2][6] |

| CAS Number | 22802-39-7 | [2][6][7] |

| Molecular Formula | C₈H₉BrO | [1][2][6] |

| Melting Point | 78.0 to 82.0 °C | [6] |

| Boiling Point | 244.5 ± 35.0 °C (at 760 Torr) | [6] |

| Density | 1.471 ± 0.06 g/cm³ (at 20 °C) | [6] |

| Flash Point | 101.6 ± 25.9 °C | [6] |

| Purity | ≥97% (typical) | [4][5] |

| Appearance | White to light yellow powder/crystal |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and a common application of 2-Bromo-4,5-dimethylphenol.

Synthesis of 2-Bromo-4,5-dimethylphenol via Electrophilic Bromination

The synthesis of 2-Bromo-4,5-dimethylphenol is typically achieved through the regioselective bromination of 4,5-dimethylphenol.[4] The protocol described below is a representative method adapted from analogous procedures for brominating phenolic compounds.[8]

Materials:

-

4,5-Dimethylphenol

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Ice-cold water

-

Petroleum ether/ethyl acetate mixture or cyclohexane for recrystallization

-

Reaction flask

-

Dropping funnel

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

In a suitable reaction flask, dissolve 4,5-dimethylphenol in glacial acetic acid.

-

Separately, prepare a solution of an equimolar amount of bromine in glacial acetic acid.

-

Cool the reaction flask containing the 4,5-dimethylphenol solution in an ice bath to maintain a temperature between 15°C and 25°C.

-

Slowly add the bromine solution to the stirred 4,5-dimethylphenol solution using a dropping funnel. The rate of addition should be controlled to maintain the desired reaction temperature.

-

After the addition is complete, continue to stir the reaction mixture for a designated period to ensure the reaction goes to completion.

-

Pour the reaction mixture into a larger beaker containing ice-cold water. This will cause the crude 2-Bromo-4,5-dimethylphenol to precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and unreacted bromine.

-

Dry the crude product under vacuum.

-

For further purification, recrystallize the dried product from a suitable solvent system, such as a petroleum ether/ethyl acetate mixture or cyclohexane.[8]

-

The purity of the final product can be verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Applications in Organic Synthesis

The presence of a bromine atom on the aromatic ring makes 2-Bromo-4,5-dimethylphenol an excellent substrate for various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[4] These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

General Workflow for Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a generalized workflow for the application of 2-Bromo-4,5-dimethylphenol in a Suzuki-Miyaura cross-coupling reaction to form a biaryl compound.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. 2-Bromo-4,5-dimethylphenol | C8H9BrO | CID 140961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2-Bromo-4,5-dimethylphenol | 22802-39-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Pharmaceutical and chemical intermediates,CAS#:22802-39-7,2-溴-4,5-二甲基苯酚,2-bromo-4,5-dimethylphenol [en.chemfish.com]

- 7. 2-bromo-4,5-dimethylphenol | 22802-39-7 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physicochemical properties of 2-Bromo-4,5-dimethylphenol, a significant compound in various research and development applications. This document outlines its melting and boiling points, supported by detailed experimental protocols for their determination. Furthermore, a generalized workflow for the assessment of physicochemical properties is presented to guide researchers in the comprehensive characterization of chemical compounds.

Physicochemical Data of 2-Bromo-4,5-dimethylphenol

The accurate determination of melting and boiling points is fundamental in verifying the purity and identity of a chemical substance. The recorded values for 2-Bromo-4,5-dimethylphenol are summarized below.

| Property | Value | Notes |

| Melting Point | 78 - 82 °C[1] | A melting point of 80 °C has also been reported.[1][2] |

| Boiling Point | 244.5 ± 35.0 °C | Measured at a pressure of 760 Torr.[2] |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of organic compounds such as 2-Bromo-4,5-dimethylphenol.

The melting point of a solid organic compound can be precisely determined by heating a small sample in a capillary tube. Pure substances typically exhibit a sharp melting point, while impurities will lead to a depression and broadening of the melting range.[3]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline 2-Bromo-4,5-dimethylphenol is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the melting point apparatus.[3]

-

Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point to ensure thermal equilibrium.[3]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. A common and efficient method for its determination involves a small sample size and a capillary tube.

Apparatus:

-

Thiele tube or an aluminum block for heating

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: A small amount of liquid 2-Bromo-4,5-dimethylphenol is placed into a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.[1]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (like a Thiele tube filled with oil or an aluminum block). The thermometer bulb should be level with the sample.[1]

-

Heating: The apparatus is heated slowly and uniformly.[1]

-

Observation and Recording: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip. The temperature at which this vigorous bubbling occurs is noted. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[4]

Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the systematic determination of the physicochemical properties of a chemical compound, essential for its comprehensive characterization in a research and drug development context.

Caption: Workflow for Physicochemical Property Determination.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

Navigating the Spectroscopic Landscape of 2-Bromo-4,5-dimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for 2-Bromo-4,5-dimethylphenol, a key intermediate in various chemical syntheses. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents a high-quality predicted ¹H and ¹³C NMR dataset. This information is crucial for the structural elucidation and purity assessment of 2-Bromo-4,5-dimethylphenol in research and development settings.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted NMR spectral data for 2-Bromo-4,5-dimethylphenol. These predictions were generated using advanced computational algorithms to provide reliable estimates of chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data for 2-Bromo-4,5-dimethylphenol

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.15 | s | - |

| H-6 | 6.88 | s | - |

| OH | 5.5 - 6.5 | br s | - |

| CH₃ at C-4 | 2.24 | s | - |

| CH₃ at C-5 | 2.19 | s | - |

Note: The chemical shift of the hydroxyl (OH) proton is highly dependent on solvent, concentration, and temperature, and is therefore presented as a broad singlet within a typical range.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-4,5-dimethylphenol

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150.2 |

| C-2 | 112.5 |

| C-3 | 131.8 |

| C-4 | 128.9 |

| C-5 | 137.4 |

| C-6 | 118.6 |

| CH₃ at C-4 | 19.8 |

| CH₃ at C-5 | 18.7 |

Experimental Protocol for NMR Data Acquisition

The following provides a detailed, generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a solid phenolic compound such as 2-Bromo-4,5-dimethylphenol.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity 2-Bromo-4,5-dimethylphenol.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆, (CD₃)₂CO; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d is a common choice for similar phenolic compounds.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).

-

Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use sonication to aid dissolution.

2. NMR Spectrometer Setup and Data Acquisition:

-

The NMR spectra should be acquired on a high-resolution spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

For ¹H NMR:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon atom.

-

Typical acquisition parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Identify the chemical shifts of the peaks in both the ¹H and ¹³C spectra and, for the ¹H spectrum, determine the multiplicities and coupling constants.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and interpretation for 2-Bromo-4,5-dimethylphenol.

Spectroscopic Analysis of 2-Bromo-4,5-dimethylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2-Bromo-4,5-dimethylphenol using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). It details the expected spectral characteristics, outlines experimental protocols for sample analysis, and presents a logical workflow for the spectroscopic evaluation of this compound.

Introduction

2-Bromo-4,5-dimethylphenol (C₈H₉BrO, MW: 201.06 g/mol ) is a substituted aromatic compound with potential applications in chemical synthesis and drug discovery. Accurate structural elucidation and purity assessment are paramount in these fields, making proficiency in spectroscopic techniques such as IR and MS essential. This guide offers a detailed examination of the key spectral features of 2-Bromo-4,5-dimethylphenol, providing a foundational understanding for its identification and characterization.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Bromo-4,5-dimethylphenol is characterized by absorptions corresponding to its phenolic hydroxyl group, the aromatic ring, alkyl substituents, and the carbon-bromine bond.

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for 2-Bromo-4,5-dimethylphenol.

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Notes |

| 3550 - 3200 | O-H stretch (phenolic) | Strong, Broad | The broadness of this peak is due to intermolecular hydrogen bonding between the phenol molecules. |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on the benzene ring. |

| 2980 - 2850 | C-H stretch (aliphatic) | Medium | Arises from the C-H bonds of the two methyl groups attached to the aromatic ring. |

| 1600 - 1450 | C=C stretch (aromatic ring) | Medium-Strong | A series of sharp bands indicative of the benzene ring. |

| ~1200 | C-O stretch (phenolic) | Strong | This is a key diagnostic peak for phenolic compounds. |

| 1100 - 1000 | C-Br stretch | Medium-Strong | The position of this band can be influenced by the substitution pattern on the aromatic ring. |

| 900 - 675 | C-H out-of-plane bend (aromatic) | Strong | The specific pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring. |

Experimental Protocol: KBr Pellet Method for Solid Samples

Objective: To obtain a high-quality infrared spectrum of solid 2-Bromo-4,5-dimethylphenol.

Materials:

-

2-Bromo-4,5-dimethylphenol sample

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Sample Preparation: In a dry agate mortar, grind 1-2 mg of 2-Bromo-4,5-dimethylphenol into a fine powder.

-

Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100.

-

Homogenization: Gently but thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained. Minimize grinding time to avoid excessive moisture absorption by the KBr.

-

Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Collection: Record a background spectrum using a pure KBr pellet.

-

Sample Analysis: Acquire the infrared spectrum of the sample pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The final spectrum will be the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation. For 2-Bromo-4,5-dimethylphenol, electron ionization (EI) is a common technique that leads to the formation of a molecular ion and various fragment ions.

Predicted Mass Spectrum Data

The mass spectrum of 2-Bromo-4,5-dimethylphenol will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z (mass-to-charge ratio) | Ion | Notes |

| 200/202 | [M]⁺ (Molecular Ion) | The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is a definitive indicator of a single bromine atom in the molecule.[1] |

| 185/187 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. The bromine isotopic pattern will be retained. |

| 121 | [M - Br]⁺ | Loss of the bromine atom from the molecular ion. This fragment will not exhibit the characteristic isotopic pattern. This is often a prominent peak in the spectrum.[1] |

| 93 | [M - Br - CO]⁺ | Subsequent loss of a molecule of carbon monoxide from the [M - Br]⁺ fragment, a common fragmentation pathway for phenols. |

| 77 | [C₆H₅]⁺ | Represents the phenyl cation, a common fragment in the mass spectra of aromatic compounds. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Objective: To obtain the mass spectrum of 2-Bromo-4,5-dimethylphenol and determine its fragmentation pattern.

Instrumentation:

-

Gas chromatograph (GC) with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).

-

Mass spectrometer (MS) with an electron ionization (EI) source.

Procedure:

-

Sample Preparation: Dissolve a small amount of 2-Bromo-4,5-dimethylphenol in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

GC Method:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Carrier Gas: Use high-purity helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate to ensure good separation.

-

Injection Volume: Inject 1 µL of the sample solution.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: Standard 70 eV.

-

Mass Range: Scan a range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 40-300).

-

Ion Source Temperature: Typically set around 230 °C.

-

Transfer Line Temperature: Set to a temperature that prevents condensation of the analyte (e.g., 280 °C).

-

-

Data Acquisition and Analysis: Acquire the mass spectra across the GC elution profile. The mass spectrum corresponding to the chromatographic peak of 2-Bromo-4,5-dimethylphenol should be extracted and analyzed for the molecular ion and fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 2-Bromo-4,5-dimethylphenol.

Caption: Workflow for the IR and MS analysis of 2-Bromo-4,5-dimethylphenol.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust methodology for the unequivocal identification and structural characterization of 2-Bromo-4,5-dimethylphenol. The characteristic broad O-H stretch and C-O stretch in the IR spectrum confirm its phenolic nature, while the distinctive M/M+2 isotopic pattern in the mass spectrum confirms the presence of a single bromine atom. A thorough understanding of the principles and experimental protocols outlined in this guide will empower researchers to confidently analyze this and structurally related compounds.

References

A Technical Guide to the Solubility of 2-Bromo-4,5-dimethylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4,5-dimethylphenol, a key intermediate in various fields of chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational physicochemical properties that influence solubility and presents detailed experimental protocols for its determination. This guide is intended to be a valuable resource for researchers and professionals engaged in the development of new chemical entities and formulations, enabling them to generate reliable and consistent solubility data.

Introduction

2-Bromo-4,5-dimethylphenol (CAS No: 22802-39-7) is a substituted phenol derivative with applications in organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This document outlines the theoretical considerations for the solubility of 2-Bromo-4,5-dimethylphenol and provides standardized methodologies for its experimental determination.

Physicochemical Properties of 2-Bromo-4,5-dimethylphenol

The solubility of a compound is governed by its molecular structure and the properties of the solvent. Key characteristics of 2-Bromo-4,5-dimethylphenol include:

-

Molecular Formula: C₈H₉BrO[1]

-

Molecular Weight: 201.06 g/mol [1]

-

Appearance: White to light yellow powder or crystal[2]

-

Melting Point: Approximately 80 °C[3]

The presence of a polar hydroxyl (-OH) group allows for hydrogen bonding, suggesting potential solubility in polar solvents. Conversely, the brominated dimethyl-substituted benzene ring imparts a significant non-polar character, indicating solubility in less polar organic solvents. The general principle of "like dissolves like" suggests that 2-Bromo-4,5-dimethylphenol will exhibit varying degrees of solubility across a range of organic solvents. While one source qualitatively states it is soluble in methanol, quantitative data is not provided.[2][3]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for 2-Bromo-4,5-dimethylphenol in a range of organic solvents is not extensively available in peer-reviewed literature. Therefore, this section provides a template for the systematic recording of experimentally determined solubility values. It is recommended that researchers generate their own data using the protocols outlined in the subsequent sections.

Table 1: Experimentally Determined Solubility of 2-Bromo-4,5-dimethylphenol

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| Alcohols | Methanol | ||||

| Ethanol | |||||

| Isopropanol | |||||

| Ketones | Acetone | ||||

| Methyl Ethyl Ketone | |||||

| Esters | Ethyl Acetate | ||||

| Ethers | Diethyl Ether | ||||

| Tetrahydrofuran (THF) | |||||

| Hydrocarbons | Toluene | ||||

| Hexane | |||||

| Amides | Dimethylformamide (DMF) | ||||

| Sulfoxides | Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

For accurate and reproducible solubility measurements, standardized experimental protocols are essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[4] For higher throughput screening, kinetic solubility assays are often employed in the early stages of drug discovery.[5][6][7][8]

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.[4]

Materials:

-

2-Bromo-4,5-dimethylphenol (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or other suitable analytical instrumentation

Procedure:

-

Preparation: Add an excess amount of solid 2-Bromo-4,5-dimethylphenol to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7][9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. For finer particles, centrifugation at high speed (e.g., 10,000 x g) for 15-20 minutes can be employed.[9]

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant and immediately filter it using a syringe filter to remove any undissolved micro-particulates.[9]

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 2-Bromo-4,5-dimethylphenol in the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous or organic medium.[5][6][10] These methods measure the concentration at which a compound precipitates under specific conditions and are often used for rapid screening of compound libraries.[11]

Materials:

-

2-Bromo-4,5-dimethylphenol stock solution (e.g., 10-20 mM in DMSO)

-

Selected organic solvents

-

96-well microtiter plates

-

Automated liquid handling system (optional)

-

Plate reader (e.g., nephelometer for light scattering or UV-Vis spectrophotometer)

Procedure (General Outline):

-

Stock Solution Preparation: Prepare a concentrated stock solution of 2-Bromo-4,5-dimethylphenol in a suitable solvent like DMSO.[6]

-

Serial Dilution: Serially dilute the stock solution in the chosen organic solvent within the wells of a microtiter plate.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Detection of Precipitation: Measure the extent of precipitation at different concentrations. This can be done by:

-

Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is observed.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

References

- 1. 2-Bromo-4,5-dimethylphenol | C8H9BrO | CID 140961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4,5-dimethylphenol | 22802-39-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 22802-39-7 CAS MSDS (2-bromo-4,5-dimethylphenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. benchchem.com [benchchem.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Bromo-4,5-dimethylphenol" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4,5-dimethylphenol, a key intermediate in organic synthesis. It covers the chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and application in cross-coupling reactions.

Chemical Structure and Identification

2-Bromo-4,5-dimethylphenol is an aromatic organic compound characterized by a phenol ring substituted with a bromine atom and two methyl groups.

-

IUPAC Name: 2-bromo-4,5-dimethylphenol[1]

The structural arrangement of the hydroxyl group, bromine atom, and two methyl groups on the benzene ring confers specific reactivity to the molecule. The phenolic hydroxyl group provides acidity and is a site for O-alkylation and O-acylation reactions. The bromine atom is a good leaving group, making the compound suitable for various cross-coupling reactions, while the electron-donating methyl groups influence the regioselectivity of further aromatic substitutions.[5]

Physicochemical Properties

A summary of the key quantitative data for 2-Bromo-4,5-dimethylphenol is presented in the table below.

| Property | Value |

| Molecular Weight | 201.06 g/mol [1][2] |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 78.0 to 82.0 °C[6] |

| Boiling Point | 244.5 ± 35.0 °C (at 760 Torr)[6] |

| Density | 1.471 ± 0.06 g/cm³ (at 20 °C, 760 Torr)[6] |

| Flash Point | 101.6 ± 25.9 °C[6] |

| Polar Surface Area | 20.23 Ų[2] |

| LogP | 2.77154[2] |

Experimental Protocols

This section details the methodologies for the synthesis of 2-Bromo-4,5-dimethylphenol and its subsequent use in a representative cross-coupling reaction.

3.1. Synthesis of 2-Bromo-4,5-dimethylphenol via Regioselective Bromination

The synthesis of 2-Bromo-4,5-dimethylphenol is typically achieved through the regioselective bromination of 4,5-dimethylphenol.[5] Careful control of the reaction conditions is essential to ensure high yield and purity.

-

Materials:

-

4,5-dimethylphenol

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Ice-cold water

-

Petroleum ether/ethyl acetate mixture or cyclohexane for recrystallization

-

-

Procedure:

-

Dissolve 4,5-dimethylphenol in glacial acetic acid in a reaction flask.

-

Slowly add a solution of bromine in glacial acetic acid to the reaction mixture while maintaining the temperature between 15 and 25 °C.

-

After the addition is complete, pour the reaction mixture into a larger volume of ice-cold water to precipitate the crude product.

-

Collect the precipitate by filtration and wash it with water to remove any remaining acetic acid.

-

Dry the product under vacuum.

-

For further purification, recrystallize the crude product from a petroleum ether/ethyl acetate mixture or cyclohexane.

-

3.2. Application in Suzuki-Miyaura Cross-Coupling Reactions

2-Bromo-4,5-dimethylphenol is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

-

Materials:

-

2-Bromo-4,5-dimethylphenol (1.0 equivalent)

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

-

-

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-4,5-dimethylphenol, the arylboronic acid, the base, and the palladium catalyst.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture with stirring to the appropriate temperature (typically 80-100 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Logical Workflow in Organic Synthesis

The following diagram illustrates the role of 2-Bromo-4,5-dimethylphenol as a versatile building block in the synthesis of more complex molecules, which is of particular interest to drug development professionals.

Caption: Synthetic utility of 2-Bromo-4,5-dimethylphenol.

References

- 1. 2-Bromo-4,5-dimethylphenol | C8H9BrO | CID 140961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2-Bromo-4,5-dimethylphenol | 22802-39-7 | TCI EUROPE N.V. [tcichemicals.com]

- 4. 2-bromo-4,5-dimethylphenol | 22802-39-7 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Pharmaceutical and chemical intermediates,CAS#:22802-39-7,2-溴-4,5-二甲基苯酚,2-bromo-4,5-dimethylphenol [en.chemfish.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4,5-dimethylphenol from 4,5-dimethylphenol. The document details the chemical properties, reaction mechanism, experimental protocols, and analytical data for the target compound, serving as a valuable resource for professionals in organic synthesis and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of the starting material and the final product is presented below for easy reference and comparison.

Table 1: Physicochemical Properties [1]

| Property | 4,5-Dimethylphenol | 2-Bromo-4,5-dimethylphenol |

| CAS Number | 95-87-4 | 22802-39-7 |

| Molecular Formula | C₈H₁₀O | C₈H₉BrO |

| Molecular Weight | 122.16 g/mol | 201.06 g/mol |

| Appearance | White to off-white crystalline solid | White to light yellow crystalline solid |

| Melting Point | 72-75 °C | 78-82 °C |

| Boiling Point | 225 °C | 244.5 ± 35.0 °C |

| Purity | ≥98% | ≥97% |

Table 2: Spectroscopic Data for 2-Bromo-4,5-dimethylphenol [1]

| Technique | Data |

| ¹H NMR | (Predicted, specific experimental data may vary) δ (ppm): 6.99 (s, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 5.5 (br s, 1H, -OH), 2.18 (s, 3H, -CH₃), 2.15 (s, 3H, -CH₃) |

| ¹³C NMR | (Predicted, specific experimental data may vary) δ (ppm): 150.9, 134.8, 130.2, 128.9, 118.9, 110.1, 19.3, 18.7 |

| IR (Infrared) | Major peaks (cm⁻¹): 3450-3300 (O-H stretch, broad), 3000-2850 (C-H stretch, aromatic and aliphatic), 1600, 1480 (C=C stretch, aromatic), 1250 (C-O stretch), 600-500 (C-Br stretch) |

| Mass Spec (MS) | M+ at m/z 200/202 (due to Br isotopes) |

Synthesis of 2-Bromo-4,5-dimethylphenol

The synthesis of 2-Bromo-4,5-dimethylphenol from 4,5-dimethylphenol is achieved through an electrophilic aromatic substitution reaction, specifically bromination. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, while the methyl groups are weakly activating and also ortho-, para-directing. In the case of 4,5-dimethylphenol, the positions ortho to the hydroxyl group are sterically unhindered and electronically activated, making them susceptible to electrophilic attack.

Two common and effective methods for this transformation are presented below: direct bromination using elemental bromine (Br₂) and bromination using N-Bromosuccinimide (NBS).

Reaction Pathway: Electrophilic Aromatic Substitution

The underlying mechanism for the bromination of 4,5-dimethylphenol is electrophilic aromatic substitution. The reaction proceeds via the attack of the electron-rich aromatic ring on an electrophilic bromine species, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.

Experimental Protocol 1: Bromination with Elemental Bromine (Br₂) in Acetic Acid

This method involves the direct bromination of 4,5-dimethylphenol using a solution of bromine in glacial acetic acid. This is a classic and effective method for the bromination of activated aromatic rings.

Materials:

-

4,5-Dimethylphenol

-

Glacial Acetic Acid

-

Bromine

-

Ice-cold water

-

Sodium thiosulfate solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,5-dimethylphenol (1.0 eq) in glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Bromine Addition: Prepare a solution of bromine (1.0-1.1 eq) in glacial acetic acid. Add this solution dropwise to the stirred phenol solution, maintaining the temperature below 10 °C. The addition should be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Pour the reaction mixture into a beaker containing ice-cold water. If the bromine color persists, add a saturated solution of sodium thiosulfate dropwise until the color disappears.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x volume of the initial reaction mixture).

-

Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Experimental Protocol 2: Bromination with N-Bromosuccinimide (NBS) in Dichloromethane

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine, which can be advantageous in preventing over-bromination.

Materials:

-

4,5-Dimethylphenol

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4,5-dimethylphenol (1.0 eq) in dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

NBS Addition: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution over a period of 15-30 minutes.

-

Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Workup: Transfer the mixture to a separatory funnel. Wash sequentially with a saturated NaHCO₃ solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired product.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-Bromo-4,5-dimethylphenol.

Safety and Handling

-

4,5-Dimethylphenol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage.

-

Bromine: Highly toxic and corrosive. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N-Bromosuccinimide (NBS): Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Dichloromethane and other organic solvents: Flammable and/or toxic. Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.

Conclusion

This technical guide provides detailed and practical information for the synthesis of 2-Bromo-4,5-dimethylphenol from 4,5-dimethylphenol. The presented experimental protocols, utilizing either elemental bromine or N-Bromosuccinimide, offer reliable methods for obtaining the desired product. The comprehensive data tables and diagrams are intended to support researchers and professionals in their synthetic endeavors and contribute to the efficient development of new chemical entities.

References

"2-Bromo-4,5-dimethylphenol" as a versatile building block in organic chemistry

2-Bromo-4,5-dimethylphenol: A Versatile Building Block in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-dimethylphenol is a brominated phenolic compound that has emerged as a crucial and versatile building block in the field of organic synthesis.[1] Its unique molecular architecture, featuring a phenolic hydroxyl group, a bromine atom, and two methyl groups on a benzene ring, provides multiple reactive sites for a diverse range of chemical transformations.[1][2] This trifecta of functional groups makes it an ideal starting material for the synthesis of complex molecules, particularly as an intermediate for pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 2-Bromo-4,5-dimethylphenol, complete with detailed experimental protocols and data presented for clarity and practical application.

Physicochemical Properties

2-Bromo-4,5-dimethylphenol is a white to light yellow solid at room temperature.[3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 22802-39-7 | [3][4] |

| Molecular Formula | C₈H₉BrO | [3][4] |

| Molecular Weight | 201.06 g/mol | [3][4] |

| Appearance | White to Light yellow powder/crystal | [3] |

| Melting Point | 78.0 to 82.0 °C | |

| Purity | >97% | [1][2] |

| Synonyms | 6-Bromo-3,4-xylenol | |

| Topological Polar Surface Area | 20.23 Ų | [5] |

| LogP | 2.77154 | [5] |

Synthesis of 2-Bromo-4,5-dimethylphenol

The synthesis of 2-Bromo-4,5-dimethylphenol is typically achieved through the regioselective bromination of 4,5-dimethylphenol.[2] The reaction requires careful control of conditions, including the choice of brominating agent, solvent, and temperature, to ensure high yields and minimize the formation of isomeric or over-brominated byproducts.[2]

A general workflow for the synthesis is depicted below.

References

An In-Depth Technical Guide to the Reactivity and Functional Groups of 2-Bromo-4,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-dimethylphenol is a substituted aromatic compound featuring a phenol moiety, a bromine atom, and two methyl groups. This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and other functional molecules. This technical guide provides a comprehensive overview of the reactivity of 2-Bromo-4,5-dimethylphenol, detailing the role of its key functional groups in various chemical transformations. Experimental protocols for representative reactions, quantitative data, and logical workflow diagrams are presented to facilitate its application in research and development.

Core Functional Groups and Their Influence on Reactivity

The chemical behavior of 2-Bromo-4,5-dimethylphenol is dictated by the interplay of its three primary functional groups: the phenolic hydroxyl group, the bromine atom, and the two methyl groups on the aromatic ring.

-

Phenolic Hydroxyl (-OH) Group: This group is weakly acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. This allows for a range of reactions at the oxygen atom, including O-alkylation and O-acylation, to form ethers and esters, respectively. The hydroxyl group is also an activating, ortho-, para-director for electrophilic aromatic substitution, although the existing substitution pattern of the ring largely dictates the position of further reactions.

-

Bromine (-Br) Atom: The bromine atom is a good leaving group, making the molecule susceptible to nucleophilic aromatic substitution under certain conditions. More importantly, it serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Methyl (-CH₃) Groups: The two methyl groups are electron-donating and activate the aromatic ring towards electrophilic substitution. Their positions at the 4- and 5-positions influence the regioselectivity of reactions on the aromatic ring.

Key Reactions and Reactivity Profile

2-Bromo-4,5-dimethylphenol can undergo a variety of chemical transformations, making it a versatile intermediate in multi-step syntheses.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily alkylated to form ethers. This is typically achieved by deprotonation with a base to form the phenoxide, followed by reaction with an alkyl halide. While specific examples for 2-Bromo-4,5-dimethylphenol are not extensively documented, the general procedure for phenol alkylation is applicable.

Experimental Protocol: General O-Methylation of a Bromophenol Derivative

A solution of the bromophenol (1.0 eq.) in a suitable solvent such as acetone or DMF is treated with a base like potassium carbonate (K₂CO₃, 2.0 eq.) and an alkylating agent like methyl iodide (CH₃I, 1.5 eq.). The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Ester derivatives of 2-Bromo-4,5-dimethylphenol can be synthesized by reacting the phenol with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine or triethylamine.

Experimental Protocol: General O-Acetylation of a Bromophenol Derivative

To a solution of the bromophenol (1.0 eq.) in a suitable solvent like dichloromethane or pyridine at 0 °C, an acylating agent such as acetic anhydride (1.5 eq.) is added dropwise. A base, such as pyridine (used as solvent) or triethylamine (2.0 eq.), is also present. The reaction is stirred at room temperature until completion. The reaction mixture is then diluted with an organic solvent and washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to afford the ester product, which can be further purified if necessary.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

This reaction couples 2-Bromo-4,5-dimethylphenol with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This is a powerful method for the synthesis of biaryl compounds.

Experimental Protocol: General Suzuki-Miyaura Coupling of an Aryl Bromide

To a degassed mixture of the aryl bromide (1.0 eq.), an arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.0 eq.) is added a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%). A suitable solvent system, often a mixture of an organic solvent like toluene, dioxane, or DMF and water, is used. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed. After cooling, the mixture is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The product is then purified by chromatography.

Caption: General workflow for Suzuki-Miyaura coupling.

The Heck reaction facilitates the coupling of 2-Bromo-4,5-dimethylphenol with an alkene, such as styrene or an acrylate, to form a substituted alkene. This reaction also requires a palladium catalyst and a base.

Experimental Protocol: General Heck Reaction of an Aryl Bromide with an Alkene

A mixture of the aryl bromide (1.0 eq.), the alkene (1.2-1.5 eq.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., triphenylphosphine, PPh₃), and a base (e.g., triethylamine, Et₃N, or potassium carbonate, K₂CO₃) in a suitable solvent (e.g., DMF, NMP, or acetonitrile) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, filtered to remove the palladium catalyst, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent, and the organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Caption: General workflow for the Heck reaction.

This reaction involves the coupling of 2-Bromo-4,5-dimethylphenol with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. It is a highly efficient method for the synthesis of aryl alkynes.

Experimental Protocol: General Sonogashira Coupling of an Aryl Bromide

To a solution of the aryl bromide (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF, DMF, or triethylamine) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylamine). The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating. After the reaction is complete, the solvent is evaporated, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution to remove the copper catalyst. The organic layer is then dried and concentrated, and the product is purified by chromatography.

Caption: General workflow for Sonogashira coupling.

Quantitative Data on Derivatives of 2-Bromo-4,5-dimethylphenol

While specific quantitative data for reactions of 2-Bromo-4,5-dimethylphenol is limited in publicly available literature, data for closely related bromophenol derivatives provide valuable insights into expected yields and reactivity.

Table 1: Synthesis of Methylated and Acetylated Bromophenol Derivatives [1]

| Derivative | Reagents and Conditions | Yield (%) |

| Bis(2-Bromo-4,5-dimethoxybenzene)ether | 2-Bromo-4,5-dimethoxyphenol, CH₂Br₂, K₂CO₃, DMF, 80°C | 92 |

| 1-Bromo-5-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-2,3-dimethoxybenzene | (5-bromo-2,3-dimethoxyphenyl)methanol, 2-bromo-1-(bromomethyl)-4,5-dimethoxybenzene, K₂CO₃, DMF, 80°C | 88 |

| 2,3-Dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | (2,3-dibromo-4,5-dimethoxyphenyl)methanol, 2-bromo-1-(bromomethyl)-4,5-dimethoxybenzene, K₂CO₃, DMF, 80°C | 79 |

Biological Activity of Derivatives

Derivatives of bromophenols have garnered significant interest for their potential biological activities, including antioxidant and anticancer properties.

Antioxidant Activity

The antioxidant potential of bromophenol derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a common metric. A lower IC₅₀ value indicates higher antioxidant activity.

Anticancer Activity

Several studies have investigated the cytotoxic effects of bromophenol derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is used to quantify the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Anticancer Activity of a Bromophenol Derivative [1]

| Compound | Cancer Cell Line | IC₅₀ (µM) at 24h | IC₅₀ (µM) at 48h | IC₅₀ (µM) at 72h |

| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) | K562 (Leukemia) | 11.09 | 9.46 | 8.09 |

Caption: Workflow for evaluating biological activity.

Conclusion

2-Bromo-4,5-dimethylphenol is a highly functionalized aromatic compound with significant potential as a versatile building block in organic synthesis. The presence of the phenolic hydroxyl group, the bromine atom, and the methyl groups allows for a wide range of chemical transformations, including O-alkylation, O-acylation, and various palladium-catalyzed cross-coupling reactions. While specific experimental data for this particular molecule is not always readily available, the well-established reactivity of its constituent functional groups and data from closely related derivatives provide a strong foundation for its application in the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of 2-Bromo-4,5-dimethylphenol.

References

"2-Bromo-4,5-dimethylphenol" potential applications in chemical research

An In-depth Technical Guide to 2-Bromo-4,5-dimethylphenol in Chemical Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-Bromo-4,5-dimethylphenol, a versatile chemical intermediate. The document details its physicochemical properties, synthesis, and key applications in chemical research, with a focus on its role as a building block in organic synthesis and the development of potentially biologically active molecules.

Physicochemical Properties

2-Bromo-4,5-dimethylphenol (CAS No. 22802-39-7) is a brominated phenolic compound.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 22802-39-7 | [1][2] |

| Molecular Formula | C₈H₉BrO | [3][4] |

| Molecular Weight | 201.06 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | General knowledge |

| Melting Point | ~80°C | [2] |

| Boiling Point | 244.5 ± 35.0 °C (at 760 Torr) | [4] |

| Purity | ≥ 97% | [1][2] |

Synthesis of 2-Bromo-4,5-dimethylphenol

The primary method for synthesizing 2-Bromo-4,5-dimethylphenol is through the regioselective bromination of 4,5-dimethylphenol.[2] This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure high yield and minimize the formation of isomeric or over-brominated byproducts.[2]

Synthesis Workflow

References

Methodological & Application

Synthesis of 2-Bromo-4,5-dimethylphenol via Regioselective Bromination: Application Notes and Protocols